Superior In Vitro Potency: Retapamulin Demonstrates 32- to >1,024-Fold Lower MIC90 than Mupirocin and Fusidic Acid Against S. pyogenes
Against S. pyogenes clinical isolates, retapamulin exhibited an MIC90 of 0.016 μg/mL. In direct comparison using MIC90 values from the same study conditions, retapamulin was 32-fold more active than mupirocin and greater than 1,024-fold more active than fusidic acid [1]. Against S. aureus, retapamulin demonstrated an MIC90 of 0.12 μg/mL across multiple studies, consistently outperforming mupirocin (MIC90 = 8 μg/mL in one resistant isolate panel and 0.5 μg/mL in a broader clinical isolate collection) [2][3].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 0.016 μg/mL (S. pyogenes); MIC90 = 0.12 μg/mL (S. aureus) |
| Comparator Or Baseline | Mupirocin (MIC90 = 0.5 μg/mL for S. pyogenes; 0.5–8 μg/mL for S. aureus); Fusidic acid (MIC90 >16 μg/mL for S. pyogenes; 0.25 μg/mL for S. aureus) |
| Quantified Difference | 32-fold (vs mupirocin) and >1,024-fold (vs fusidic acid) more active against S. pyogenes; 4–67-fold more active against S. aureus based on comparator MIC90 range |
| Conditions | Broth microdilution per CLSI guidelines; clinical isolate panels including methicillin-resistant and mupirocin-resistant strains |
Why This Matters
This magnitude of potency difference directly translates to a broader therapeutic window and potentially more reliable clinical efficacy, particularly against isolates with borderline susceptibility to first-line topical agents.
- [1] Rittenhouse S, Biswas S, Broskey J, et al. Selection of retapamulin, a novel pleuromutilin for topical use. Antimicrob Agents Chemother. 2006;50(11):3882-3885. View Source
- [2] Candel FJ, Morales G, Picazo JJ. In vitro activity of retapamulin against linezolid- and methicillin-resistant Staphylococcus aureus isolates. Rev Esp Quimioter. 2011;24(3):127-130. View Source
- [3] Sader HS, Biedenbach DJ, Paukner S, et al. In vitro activity of ozenoxacin against Staphylococcus aureus and Streptococcus pyogenes clinical isolates recovered in a worldwide multicentre study (2020–2022). J Antimicrob Chemother. 2024;79(6):1342-1348. View Source
